molecular formula C10H14O B1581924 2,4,6-Trimethylanisole CAS No. 4028-66-4

2,4,6-Trimethylanisole

Cat. No. B1581924
CAS RN: 4028-66-4
M. Wt: 150.22 g/mol
InChI Key: NNVKEOMPDSKFGZ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylanisole is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 . It is also known by other names such as 2-Methoxy-1,3,5-trimethylbenzene, Methyl 2,4,6-trimethylphenyl ether, and 2-Methoxymesitylene .


Molecular Structure Analysis

The IUPAC name for 2,4,6-Trimethylanisole is 2-methoxy-1,3,5-trimethylbenzene . The InChI code for this compound is 1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3 .


Physical And Chemical Properties Analysis

2,4,6-Trimethylanisole is a liquid at ambient temperature . It has a density of 0.953 . The flash point of this compound is between 36-44/0.5mm .

Scientific Research Applications

Application in Antibiotic Resistance Research

  • Study of Resistance Gene in Staphylococcus aureus : Research by Nurjadi et al. (2014) focused on the emergence of the trimethoprim resistance gene dfrG in Staphylococcus aureus, which is prevalent in sub-Saharan Africa and Europe. This study is crucial for understanding the spread and management of antibiotic resistance, especially in treating skin and soft tissue infections (Nurjadi et al., 2014).

Application in Clinical Pharmacokinetics

  • Pharmacokinetics of Co-trimoxazole : Patel and Welling (1980) conducted a comprehensive study on the clinical pharmacokinetics of co-trimoxazole (trimethoprim-sulphamethoxazole), providing essential insights into the drug's absorption, distribution, metabolism, and excretion. Such studies are fundamental in optimizing drug dosing and minimizing adverse effects (Patel & Welling, 1980).

Application in Therapeutic Development

  • Development of Non-lethal Therapeutics : Roberts et al. (2018) explored the development of gut microbe-targeted non-lethal therapeutics to inhibit thrombosis. This research utilized the knowledge of trimethylamine N-oxide (TMAO), a metabolite affected by trimethoprim, to reduce thrombosis potential, demonstrating the application of 2,4,6-Trimethylanisole in developing heart disease treatments (Roberts et al., 2018).

Application in Antibacterial Studies

  • Trimethoprim in Clinical and Laboratory Studies : The work by Darrell, Garrod, and Waterworth (1968) provided insights into trimethoprim’s antibacterial activity. This foundational research contributed to understanding how trimethoprim, a derivative of 2,4,6-Trimethylanisole, works against a range of bacteria, influencing treatment approaches in various infections (Darrell et al., 1968).

  • Study on Trimethoprim Resistance in Burkholderia pseudomallei : Research by Podnecky et al. (2013) identified the BpeEF-OprC efflux pump as responsible for widespread trimethoprim resistance in Burkholderia pseudomallei. This study highlights the challenges and mechanisms of antibiotic resistance, emphasizing the need for continuous research and development of new antibacterial strategies (Podnecky et al., 2013).

Safety And Hazards

The safety information for 2,4,6-Trimethylanisole indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302+H312+H332;H319;H335, and the precautionary statements include P261;P271;P280 .

properties

IUPAC Name

2-methoxy-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVKEOMPDSKFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193266
Record name Benzene, 2-methoxy-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylanisole

CAS RN

4028-66-4
Record name Benzene, 2-methoxy-1,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-methoxy-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
G Antinori, E Baciocchi, G Illuminati - Journal of the Chemical Society B …, 1969 - pubs.rsc.org
The electrophilic chlorination of some hexa-substituted benzenes has been investigated. Both 3,5-dichloro-2,4,6-trimethylanisole and the parent phenol lead to cyclohexadienone …
Number of citations: 3 pubs.rsc.org
CC Brunchi, JM Castillo Sanchez… - Industrial & …, 2012 - ACS Publications
The adsorption of traces of five volatile organic compounds (VOCs) comprising butanal, 2-ethyl-2-hexenal, 2,6-dimethylcyclohexanone, 2,4,6-trimethylanisole, and 2,4,6-trimethylphenol …
Number of citations: 22 pubs.acs.org
S Ng, FM Salleh, Y Xie… - Journal of Physical …, 2012 - Wiley Online Library
… In the case of a derivative with two methyls in the two ortho positions, as in 2-4-6-trimethylanisole, on steric grounds this derivative is expected to have the orthogonal structure shown in …
Number of citations: 3 onlinelibrary.wiley.com
NM GRIFFITHS, GR FENWICK - Chemical Senses, 1977 - academic.oup.com
Methyl groups were substituted for chloro-groups in anisoles. Particularly with the 2,6-compounds the predominant musty odour character of the chloro-compounds was less apparent in …
Number of citations: 18 academic.oup.com
AC Bhattacharyya, A Bhattacharjee, OK Guha… - Analytical …, 1968 - ACS Publications
The object of the present work was to develop a uniform gen-eral procedure for complete O-methylation of various phenols and to consolidate the quantitativegas-liquid …
Number of citations: 14 pubs.acs.org
F d'Acunzo, C Galli, P Gentili, F Sergi - New Journal of Chemistry, 2006 - pubs.rsc.org
Steric and redox issues of phenolic and non-phenolic substrates are investigated for a better insight of the reactivity features of the phenoloxidase laccase. Whenever a substrate is …
Number of citations: 114 pubs.rsc.org
J Oyamada, Z Hou - Angewandte Chemie, 2012 - Wiley Online Library
Anisole derivatives are important aromatic compounds, their structural motifs are observed in many useful materials, such as pharmaceuticals, natural products, and fluorescent dyes.[1] …
Number of citations: 115 onlinelibrary.wiley.com
MJ Aroney, MG Corfield, RJW Le Fèvre - Journal of the Chemical …, 1964 - pubs.rsc.org
Polarisability ellipsoid specifications and thence molar Kerr constants are calculated, from bond and group polarity and polarisability data, for various conformations of certain 2, 4, 6-…
Number of citations: 1 pubs.rsc.org
M Thelestam, M Curvall, CR Enzell - Toxicology, 1980 - Elsevier
The ability of compounds derived from tobacco and tobacco smoke to increase the permeability of the membranes of human lung fibrolblasts has been studied by measuring the release …
Number of citations: 46 www.sciencedirect.com
J Rinkel, A Babczyk, T Wang, M Stadler… - Beilstein Journal of …, 2018 - beilstein-journals.org
The volatiles emitted by the ascomycetes Hypoxylon griseobrunneum and Hypoxylon macrocarpum (Hypoxylaceae, Xylariales) were collected by use of a closed-loop stripping …
Number of citations: 9 www.beilstein-journals.org

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